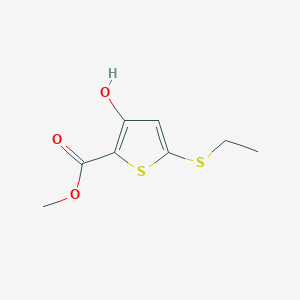
Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of an ethylthio group, a hydroxy group, and a carboxylate ester group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of Functional Groups: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the thiophene ring. The hydroxy group can be introduced through hydroxylation reactions, and the carboxylate ester group can be formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The carboxylate ester group can be reduced to form an alcohol.
Substitution: The ethylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.
Biology: The compound’s unique functional groups make it a valuable intermediate in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and dyes.
Mécanisme D'action
The mechanism of action of Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The presence of the hydroxy and carboxylate ester groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(methylthio)-3-hydroxythiophene-2-carboxylate: Similar structure but with a methylthio group instead of an ethylthio group.
Methyl 5-(ethylthio)-3-methoxythiophene-2-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester group.
Uniqueness
Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the ethylthio group enhances its lipophilicity, while the hydroxy and carboxylate ester groups provide sites for further chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C8H10O3S2 |
|---|---|
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
methyl 5-ethylsulfanyl-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O3S2/c1-3-12-6-4-5(9)7(13-6)8(10)11-2/h4,9H,3H2,1-2H3 |
Clé InChI |
AIGQJEJNMSBLIB-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC(=C(S1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




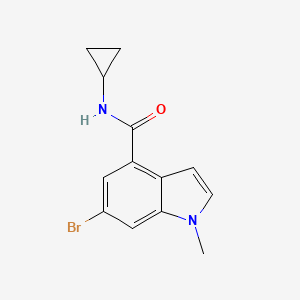

![17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12073418.png)

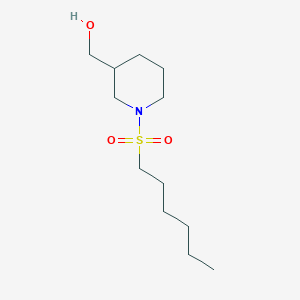
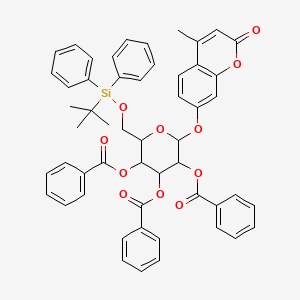

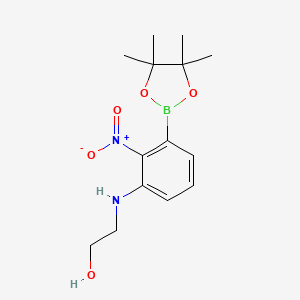


![1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12073487.png)
![8-[(4-Ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12073489.png)
